molecular formula C7H5Br2ClO2S B12846076 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride

4-Bromo-2-(bromomethyl)benzenesulphonyl chloride

Cat. No.: B12846076
M. Wt: 348.44 g/mol
InChI Key: NGHWGFZQMVNIJQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)benzenesulphonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with a bromine atom at position 4 and a bromomethyl group (-CH₂Br) at position 2. Its molecular formula is C₇H₅Br₂ClO₂S, with a molecular weight of 356.44 g/mol. The compound’s structure imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling chemistry.

Key features:

  • Dual bromine substituents: The bromine atom at position 4 and bromomethyl group at position 2 enable diverse reactivity, including halogen exchange and alkylation.
  • Electrophilic sulfonyl chloride group: The -SO₂Cl moiety facilitates reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioethers.
  • Steric considerations: The bromomethyl group introduces moderate steric hindrance compared to bulkier substituents like trifluoromethyl (-CF₃).

Properties

Molecular Formula

C7H5Br2ClO2S

Molecular Weight

348.44 g/mol

IUPAC Name

4-bromo-2-(bromomethyl)benzenesulfonyl chloride

InChI

InChI=1S/C7H5Br2ClO2S/c8-4-5-3-6(9)1-2-7(5)13(10,11)12/h1-3H,4H2

InChI Key

NGHWGFZQMVNIJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CBr)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride typically involves the bromination of toluenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes, often using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is conducted under inert gas conditions (such as nitrogen or argon) at temperatures ranging from 2-8°C to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Applications

1.1. Intermediate in Organic Synthesis
4-Bromo-2-(bromomethyl)benzenesulphonyl chloride serves as an essential intermediate in the synthesis of various organic compounds. Its sulphonyl chloride group allows for nucleophilic substitution reactions, making it valuable for creating sulfonamide derivatives and other functionalized compounds. For instance, it has been used in the alkylation of phenolic compounds, leading to the formation of ether derivatives that are crucial in pharmaceutical applications .

1.2. Cross-Coupling Reactions
The compound is also utilized in cross-coupling reactions, such as Suzuki and Heck reactions, where it acts as a coupling partner to form biaryl compounds. These biaryl compounds are often found in biologically active molecules and can serve as precursors for drug development .

Pharmaceutical Applications

2.1. Drug Development
In medicinal chemistry, 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride is explored for its potential as a scaffold for designing new therapeutic agents. It has been incorporated into various drug candidates targeting neurological disorders, showcasing its ability to modulate receptor activity through structural modifications .

Case Study: Positive Allosteric Modulator Development
A notable application involves the synthesis of positive allosteric modulators for the M1 muscarinic receptor, where derivatives of 4-bromo-2-(bromomethyl)benzenesulphonyl chloride were synthesized and evaluated for their efficacy in enhancing receptor activity . This research highlights the compound's role in developing drugs that could potentially treat cognitive impairments.

Cosmetic Formulations

3.1. Stability and Efficacy in Cosmetics
The compound's properties have been investigated for use in cosmetic formulations, particularly due to its ability to enhance the stability and effectiveness of active ingredients. Research indicates that formulations incorporating sulfonyl chlorides can improve skin penetration and bioavailability of cosmetic agents, thereby enhancing their efficacy .

3.2. Safety Assessments
Before introducing new cosmetic products containing this compound, thorough safety assessments are conducted to ensure compliance with regulatory standards such as the EU Directive on cosmetic products (1223/2009). These assessments include evaluating skin irritation potential and overall product safety through in vivo testing methods .

Summary Table of Applications

Application AreaSpecific Use CaseResearch Findings
Synthetic ChemistryIntermediate for sulfonamide synthesisFacilitates nucleophilic substitutions
Pharmaceutical ChemistryScaffold for drug developmentUsed in M1 receptor modulators for cognitive disorders
Cosmetic ScienceEnhancer for active ingredient stabilityImproves skin penetration and bioavailability

Mechanism of Action

The mechanism of action of 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride involves its ability to act as an electrophile in chemical reactions. The bromine atoms in the compound are highly reactive and can be substituted by nucleophiles, leading to the formation of various derivatives. This reactivity is harnessed in the synthesis of complex molecules and in modifying biomolecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Analysis of Sulfonyl Chlorides
Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications
4-Bromo-2-(bromomethyl)benzenesulphonyl chloride C₇H₅Br₂ClO₂S Br (4), -CH₂Br (2) Dual bromine sites for functionalization; used in Suzuki couplings and alkylation reactions .
4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride () C₆H₂BrClFO₂S Br (4), Cl (3), F (2) High electronegativity due to Cl/F; used in medicinal chemistry for sulfonamide synthesis .
4-Bromo-2-(trifluoromethyl)benzenesulphonyl chloride () C₇H₃BrClF₃O₂S Br (4), -CF₃ (2) Strong electron-withdrawing -CF₃ group enhances electrophilicity; applied in agrochemical synthesis .
2-Bromo-4-chlorobenzenesulfonyl chloride () C₆H₃BrClO₂S Br (2), Cl (4) Altered substituent positioning affects regioselectivity in coupling reactions .
4-Bromobenzenesulfonyl chloride () C₆H₄BrClO₂S Br (4) Simpler structure; widely used in polymer chemistry and as a sulfonating agent .

Reactivity and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The bromomethyl group (-CH₂Br) in the target compound is weakly electron-withdrawing compared to -CF₃ () but more reactive than methyl (-CH₃) due to bromine’s polarizability. This balance allows selective alkylation without excessive steric hindrance.
  • Steric Effects :

    • The bromomethyl group in the target compound introduces moderate steric hindrance, enabling controlled nucleophilic attacks compared to bulkier groups like -CF₃ () or methoxy (-OCH₃) ().

Biological Activity

4-Bromo-2-(bromomethyl)benzenesulphonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride can be represented as follows:

  • IUPAC Name : 4-Bromo-2-(bromomethyl)benzenesulfonyl chloride
  • Molecular Formula : C7H6Br2ClO2S
  • Molecular Weight : 305.45 g/mol

The compound features a bromine atom and a sulfonyl chloride group, which are critical for its reactivity and biological interactions.

The biological activity of 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The sulfonyl chloride group can act as an electrophile, allowing it to participate in nucleophilic substitution reactions with amines and other nucleophiles, potentially leading to the formation of biologically active derivatives.

Biological Activity

Research indicates that 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that sulfonyl chlorides can possess antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.
  • Anticancer Potential : Compounds containing bromine and sulfonyl groups have been investigated for their anticancer effects. Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various sulfonyl chlorides, 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Case Study: Anticancer Activity

A recent investigation into the anticancer properties of sulfonyl chlorides found that 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway .

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